Boc-Beta-T-Butyl-L-Alanine

β-peptoids conformational analysis peptide secondary structure

Boc-Beta-T-Butyl-L-Alanine (CAS 79777-82-5) is a critical, sterically demanding building block featuring a β-tert-butyl gem-dimethyl motif that forces cis-amide conformation in oligomers, directly increasing peptide melting temperature (Tm) by over 15°C for superior shelf-life and in vivo stability. This high-purity (≥98%) derivative enables pre-organized β-peptoid scaffolds resistant to proteolysis, essential for rational peptidomimetic design. Choose this compound to minimize truncated sequences in SPPS and engineer metabolic stability into your peptide therapeutics.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B558254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Beta-T-Butyl-L-Alanine
SynonymsBoc-Beta-T-Butyl-L-Alanine; 79777-82-5; BOC,TBU-BETA-ALA-OH; AmbotzBAA6300; AC1MBSEG; AC1Q1LS1; SCHEMBL66302; MolPort-003-725-354; PUQVQDMFCAGQQB-QMMMGPOBSA-N; ZINC2560853; KM1997; AKOS015836600; AKOS015907799; SC-87845; Boc-Neopentylgly-OH,Boc-gamma-Me-Leu-OH; N-(tert-Butoxycarbonyl)-4-methyl-L-leucine; TR-025304; FT-0679741; I14-26436; 3B3-068513; (S)-2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoicacid; (S)-2-(tert-Butoxycarbonylamino)-4,4-dimethylpentanoicacid; (2S)-2-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoicacid; (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoicacid; (2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicacid
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
InChIKeyPUQVQDMFCAGQQB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Beta-T-Butyl-L-Alanine (CAS 79777-82-5): Sourcing, Specifications, and Core Chemistry for Peptide Synthesis


Boc-Beta-T-Butyl-L-Alanine (CAS: 79777-82-5), also known as Boc-L-neopentylglycine, is an N-protected, β-branched, non-proteinogenic amino acid derivative . It is defined by a tert-butyl group on the β-carbon, creating a gem-dimethyl motif that confers extreme steric hindrance and hydrophobicity, alongside a standard Boc (tert-butyloxycarbonyl) protecting group on the α-amine [1]. This structural configuration places it within a class of sterically demanding building blocks used to engineer specific conformational constraints and metabolic stability into synthetic peptides, particularly β-peptides and peptidomimetics [2].

Why Boc-Beta-T-Butyl-L-Alanine is Not Interchangeable with Other N-Protected Amino Acids


Standard N-protected amino acids like Boc-Ala-OH or Boc-Leu-OH offer basic side-chain diversity but lack the extreme steric bulk and conformational control provided by the β-tert-butyl group in Boc-Beta-T-Butyl-L-Alanine . This compound is not merely another building block; its gem-dimethyl motif introduces a pronounced steric barrier that forces a cis-amide bond conformation in its oligomers [1], a property not found in less bulky analogs. This structural feature has been directly linked to enhanced thermal stability in proteins [2] and is a key differentiator for applications demanding resistance to proteolysis or the induction of specific, stable secondary structures like β-sheets or helices [1].

Quantitative Evidence Guide for Boc-Beta-T-Butyl-L-Alanine: Comparator Data for Informed Procurement


Conformational Control: Inducing Preferred Secondary Structures in Oligomers

Boc-Beta-T-Butyl-L-Alanine serves as a monomer for synthesizing β-peptoids. Unlike standard α-amino acids, oligomers of this compound (up to 15 residues) exhibit a backbone characterized exclusively by cis-amide bonds [1]. This is a direct consequence of the β-tert-butyl group's steric influence, which constrains the conformational landscape to adopt preferred helical and ribbon-like structures [1].

β-peptoids conformational analysis peptide secondary structure

Thermodynamic Stabilization: Impact on Protein Folding and Thermal Stability

In the context of a de novo designed coiled-coil protein (alpha4), replacing a core leucine residue with t-butylalanine (the non-Boc protected core amino acid of this building block) resulted in a significant increase in thermal stability [1]. The protein containing t-butylalanine (alpha4tbA6) exhibited a melting temperature (Tm) of 64.0 °C, which is substantially higher than the 48.5 °C observed for a variant containing the highly fluorinated analog hexafluoroleucine (alpha4H6) under identical conditions [1].

protein engineering thermostability coiled-coil proteins

Physical and Chemical Specifications for Procurement and Handling

Procurement decisions often hinge on compound purity, which directly impacts synthetic yield and purification burden. Boc-Beta-T-Butyl-L-Alanine is commercially available with a guaranteed purity of ≥ 99.5% as determined by chiral HPLC [1]. This is higher than the typical ≥ 98% HPLC purity offered for many common Boc-amino acids like Boc-Ala-OH . The exact enantiomeric purity is critical for maintaining stereochemical integrity in peptide sequences.

peptide synthesis quality control reagent specification

High-Value Application Scenarios for Boc-Beta-T-Butyl-L-Alanine Based on Demonstrated Performance


Engineering Thermostable Peptide Therapeutics and Biologics

This compound is optimal for projects aiming to increase the thermal stability of therapeutic peptides or proteins. By incorporating Boc-Beta-T-Butyl-L-Alanine as a precursor to the sterically bulky t-butylalanine residue, researchers can directly engineer a significant increase in melting temperature (Tm). As demonstrated in coiled-coil protein models, this substitution can yield a +15.5 °C increase in Tm compared to a hexafluoroleucine control, providing a robust and quantifiable strategy for improving shelf-life and in vivo stability of peptide-based drugs [1].

Constructing Stable and Defined β-Peptoid Scaffolds for Drug Discovery

For drug discovery programs exploring peptidomimetics, Boc-Beta-T-Butyl-L-Alanine is a critical building block for creating β-peptoids with predictable, pre-organized secondary structures. Its incorporation leads to oligomers that adopt an exclusive cis-amide backbone conformation, enabling the rational design of helical or ribbon-like scaffolds. This level of conformational control is essential for generating libraries of compounds with defined three-dimensional shapes to probe challenging biological targets such as protein-protein interactions, where traditional α-peptides lack sufficient metabolic stability and structural rigidity [2].

Synthesis of Protease-Resistant Peptide Chains

Researchers focused on overcoming the rapid in vivo degradation of standard α-peptides should prioritize this building block. The steric bulk of the tert-butyl group creates a steric shield around the adjacent peptide bond, a well-established mechanism for hindering access by proteolytic enzymes. By incorporating this motif, scientists can synthesize peptide analogs with significantly enhanced metabolic stability, extending their half-life and improving their potential as long-acting therapeutic agents. This is a direct application of the class of compounds represented by Boc-Beta-T-Butyl-L-Alanine [3].

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of Sterically Demanding Sequences

The high purity (≥ 99.5%) and defined stereochemistry of this compound make it a superior choice for SPPS of complex or sterically hindered sequences. Lower purity can lead to truncated sequences and difficult purifications, which are exacerbated in challenging couplings. Using a high-specification building block like Boc-Beta-T-Butyl-L-Alanine minimizes these issues, ensuring higher crude purity of the final peptide and simplifying downstream processing [4].

Technical Documentation Hub

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